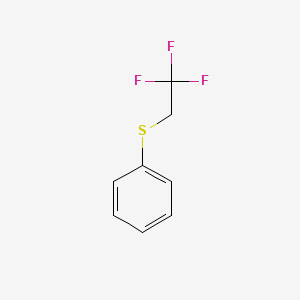

2,2,2-Trifluoroethyl phenyl sulfide

Description

2,2,2-Trifluoroethyl phenyl sulfide is an organosulfur compound characterized by a phenyl group bonded to a sulfur atom and a 2,2,2-trifluoroethyl substituent. This compound has garnered attention in agrochemical research due to its potent acaricidal activity. Developed by Combinatorial Chemical Company, it exhibits exceptional efficacy against pests such as the two-spotted spider mite (Tetranychus urticae) and brown planthopper (Nilaparvata lugens), though its exact mechanism of action remains under investigation . The trifluoroethyl group enhances its biological activity by increasing electronegativity and metabolic stability, making it a valuable structural motif in pesticide design.

Properties

CAS No. |

2262-07-9 |

|---|---|

Molecular Formula |

C8H7F3S |

Molecular Weight |

192.2 g/mol |

IUPAC Name |

2,2,2-trifluoroethylsulfanylbenzene |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

RIDGXQZZOXMNLI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SCC(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)SCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethyl phenyl sulfide can be synthesized through several methodsThis method requires aryl iodides and 2,2,2-trifluoroethyl thioacetate as starting materials, with benzylamine as the solvent and base, and copper(I) bromide as the catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl phenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications due to their enhanced stability and bioavailability.

Industry: It is used in the development of specialty chemicals and materials with specific desired properties, such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl phenyl sulfide involves its interaction with various molecular targets, primarily through its electron-withdrawing trifluoroethyl group. This group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved often include nucleophilic attack on the sulfur atom, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2,2,2-trifluoroethyl phenyl sulfide with analogous sulfides and related trifluoroethyl-containing compounds, focusing on synthesis, reactivity, and biological activity.

Aryl Trifluoroethyl Sulfides

(a) (2-Fluorophenyl)(1,1,1-Trifluoropent-4-en-2-yl)sulfane (Compound 9d)

- Structure : Features a 2-fluorophenyl group and a trifluoropentenyl chain.

- Synthesis : Prepared via reaction of allyl sulfide with 2,2,2-trifluoroethylamine hydrochloride, sodium nitrite, and FeTPPCl, achieving a 92% yield .

- Comparison: The allyl sulfide precursor and trifluoroethylamine-based synthesis contrast with the phenyl sulfide’s route, which involves direct substitution (exact method unspecified in evidence).

(b) Ethyl 3-Fluoro-6-Methylphenyl Sulfide

- Structure : Contains a 3-fluoro-6-methylphenyl group and ethyl substituent.

- Synthesis : Details are sparse, but its structure lacks the trifluoroethyl group, reducing electronegativity and likely altering lipophilicity .

- Comparison : The absence of the trifluoroethyl group may diminish metabolic stability and acaricidal potency compared to the target compound, though direct activity data are unavailable.

Trifluoroethyl-Containing Esters and Sulfonates

(a) 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

- Application: A key reagent for introducing trifluoroethoxy groups. Used in synthesizing 4-(2,2,2-trifluoroethoxy)acetophenone with 71% yield under NaH/DMF conditions .

- The lower yield (71% vs. 92% for Compound 9d) may reflect challenges in stabilizing trifluoroethyl intermediates.

(b) 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate

Functionalized Sulfides

(a) 2-(3,4-Dimethoxyphenyl)ethyl Phenyl Sulfide

- Structure : Includes a 3,4-dimethoxyphenyl-ethyl chain.

- Synthesis: Limited data, but methoxy groups may increase solubility compared to the hydrophobic trifluoroethyl group .

Key Data Tables

Discussion of Findings

- Synthetic Efficiency : The trifluoroethyl group can be introduced via diverse methods, such as iodonium reagents (92% yield in Compound 9d) or triflate intermediates (71% yield) . These methods avoid toxic coupling agents, aligning with green chemistry trends .

- Biological Impact: The trifluoroethyl group’s electronegativity likely enhances binding to biological targets, as seen in the acaricidal activity of this compound . Non-trifluoroethyl analogs (e.g., ethyl sulfides) may lack this advantage.

- Functional Group Tolerance : Trifluoroethylation reactions tolerate unsaturated bonds and polar groups , enabling modular design of derivatives.

Q & A

Basic: What are the established synthetic routes for 2,2,2-trifluoroethyl phenyl sulfide, and what reaction conditions are critical for success?

Answer:

A common method involves the Steglich esterification protocol, where dimethyl phosphonates undergo alkaline hydrolysis followed by esterification with 2,2,2-trifluoroethanol. The reaction employs diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Key conditions include anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and stoichiometric ratios to minimize side reactions. This method achieves yields of 65–85% for trifluoroethyl esters . Alternative routes may use thiol-ene click chemistry or nucleophilic substitution with trifluoroethyl halides, but these require rigorous exclusion of moisture and optimization of base strength (e.g., NaH or K₂CO₃) .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for identifying trifluoroethyl groups (δ ≈ -70 to -75 ppm). ¹H and ¹³C NMR confirm aromatic protons (δ 7.2–7.8 ppm) and sulfide linkages (C-S coupling constants ~5–10 Hz).

- X-ray Crystallography: Resolves conformational details, such as dihedral angles between aromatic and sulfide moieties (e.g., 55.04° in isoindolin-1-one derivatives). Crystallization often requires slow evaporation from dichloromethane/hexane mixtures .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- Waste Management: Segregate sulfide-containing waste and neutralize with oxidizing agents (e.g., KMnO₄/H₂SO₄) before disposal.

- Spill Response: Absorb spills with inert materials (vermiculite) and treat with 10% sodium hydroxide solution .

Advanced: How can researchers resolve contradictions in reported yields for trifluoroethyl sulfide syntheses?

Answer:

Discrepancies often arise from competing side reactions (e.g., oxidation to sulfones or incomplete esterification). Mitigation strategies include:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Reagent Purity: Ensure anhydrous DIC/DMAP and freshly distilled trifluoroethanol.

- Kinetic Monitoring: Track reaction progress via TLC or in-situ ¹⁹F NMR to optimize reaction time .

Advanced: How can computational methods guide the design of trifluoroethyl sulfide derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Predict binding affinities to target proteins (e.g., acetylcholinesterase for acaricidal activity) using software like AutoDock Vina. Focus on hydrophobic interactions with the trifluoroethyl group.

- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in electrophilic substitutions .

Advanced: What strategies improve regiochemical control in the synthesis of aryl trifluoroethyl sulfides?

Answer:

- Directing Groups: Introduce ortho/para-directing substituents (e.g., -OMe, -NH₂) on the phenyl ring to guide thiolation.

- Metal Catalysis: Use Cu(I)/Pd(0) systems for C-S cross-coupling, which favor aryl iodides/bromides over chlorides.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur donors .

Advanced: How do structural modifications (e.g., sulfoxide/sulfone derivatives) impact the physicochemical properties of trifluoroethyl sulfides?

Answer:

- Sulfoxidation: Increases polarity (logP reduction by ~1.5 units) and hydrogen-bonding capacity, altering solubility (e.g., DMSO > hexane).

- Sulfone Formation: Enhances thermal stability (decomposition T ↑ by 50–80°C) and electron-withdrawing effects, shifting NMR signals (¹⁹F δ ↓ by 2–3 ppm).

- Crystallinity: Sulfones often form stable monoclinic crystals, while sulfides exhibit lower melting points .

Advanced: What analytical challenges arise in detecting trace impurities in trifluoroethyl sulfide compounds, and how are they addressed?

Answer:

- Fluorinated Byproducts: Use GC-MS with fluorine-specific detectors (e.g., ECD) or ¹⁹F NMR to identify residual trifluoroethanol or sulfonic acids.

- Chiral Impurities: Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents for enantiomeric resolution.

- Limit of Detection (LOD): Achieve sub-ppm sensitivity via UPLC-QTOF-MS with negative ion mode .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.